Researchers studying mitochondrial translation often face instability and off-target effects of adenylate analogs. Asp-AMS is a non-hydrolyzable aspartyl-adenylate analog that serves as a precise chemical probe for mitochondrial aspartyl-tRNA synthetase (mt-AspRS).
• 35-fold selectivity for human mt-AspRS (Ki = 10 nM) over cytosolic isoform (Ki = 300 nM)
• 500-fold more potent than aspartol-AMP on mitochondrial enzyme
• Co-crystal structure (PDB: 6SJC) for rational design
• P. falciparum AspRS Ki = 260 nM for antimalarial studies
• ≥98% purity with analytical documentation
Molecular FormulaC14H19N7O9S
Molecular Weight461.41 g/mol
Cat. No.B2373950
⚠ Attention: For research use only. Not for human or veterinary use.
Asp-AMS (5′-O-[N-(L-aspartyl)sulfamoyl]adenosine) is a synthetic, non-hydrolyzable analog of the aspartyl-adenylate reaction intermediate [1]. It functions as a potent competitive inhibitor of aspartyl-tRNA synthetase (AspRS), a class II aminoacyl-tRNA synthetase essential for protein translation [2]. The compound is characterized by a sulfamoyl linkage that mimics the natural aspartyl-AMP intermediate with enhanced stability, enabling sustained enzyme inhibition at nanomolar concentrations [3].
[1] Bernier, S., Akochy, P. M., Lapointe, J., & Chênevert, R. (2005). Synthesis and aminoacyl-tRNA synthetase inhibitory activity of aspartyl adenylate analogs. Bioorganic & Medicinal Chemistry, 13(1), 69-75. View Source
[2] Messmer, M., Blais, S. P., Balg, C., Chênevert, R., Grenier, L., Lagüe, P., ... & Florentz, C. (2009). Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs. Biochimie, 91(5), 596-603. View Source
[3] PubChem. (n.d.). Asp-AMS (Compound Summary). National Center for Biotechnology Information. View Source
Asp-AMS: Selectivity Prevents Analog Substitution
Generic substitution among aminoacyl-sulfamoyl adenosine (aaSA) inhibitors is not feasible due to strict specificity for their cognate aminoacyl-tRNA synthetase targets and pronounced differences in orthologue selectivity [1]. For instance, Glu-AMS is a potent inhibitor of glutamyl-tRNA synthetase (Ki = 2.8 nM) but does not inhibit AspRS [2]. More critically, Asp-AMS itself exhibits a 35-fold selectivity for human mitochondrial AspRS (mt-AspRS, Ki = 10 nM) over cytosolic isoforms (cyt-AspRS, Ki = 300 nM) [3], a differential sensitivity not shared by other aaSA analogs [4]. Furthermore, alternative backbone modifications (e.g., sulfonamide analogs) often result in complete loss of inhibitory activity except for the aspartyl derivative [5]. Consequently, substitution with a structurally similar but mechanistically misaligned analog compromises target engagement, isoform specificity, and experimental reproducibility.
[1] Zhang, B., De Graef, S., Nautiyal, M., Pang, L., Gadakh, B., Froeyen, M., ... & Van Aerschot, A. (2018). Family-wide analysis of aminoacyl-sulfamoyl-3-deazaadenosine analogues as inhibitors of aminoacyl-tRNA synthetases. European Journal of Medicinal Chemistry, 148, 437-448. View Source
[2] Campanacci, V., Dubois, D. Y., Becker, H. D., Kern, D., Spinelli, S., Valencia, C., ... & Cambillau, C. (2015). tRNAGlu increases the affinity of glutamyl-tRNA synthetase for its inhibitor glutamyl-sulfamoyl-adenosine, an analogue of the aminoacylation reaction intermediate glutamyl-AMP: mechanistic and evolutionary implications. PLoS ONE, 10(4), e0124233. View Source
[3] Messmer, M., Blais, S. P., Balg, C., Chênevert, R., Grenier, L., Lagüe, P., ... & Florentz, C. (2009). Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs. Biochimie, 91(5), 596-603. View Source
[4] BRENDA Enzyme Database. (n.d.). Ligand: 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS). View Source
[5] Gadakh, B., Vondenhoff, G., Lescrinier, E., Rozenski, J., Froeyen, M., & Van Aerschot, A. (2015). 5′-(N-aminoacyl)-sulfonamido-5′-deoxyadenosine: Attempts for a stable alternative for aminoacyl-sulfamoyl adenosines as aaRS inhibitors. Bioorganic & Medicinal Chemistry, 23(4), 893-902. View Source
Asp-AMS: Quantitative Inhibition Evidence
E. coli AspRS: Potency Advantage Over Aspartol-AMP
Asp-AMS exhibits a 3000-fold higher affinity for E. coli AspRS compared to the simpler adenylate analog aspartol-AMP, demonstrating the critical contribution of the sulfamoyl linkage to binding potency [1].
Inhibition constant (Ki) for E. coli aspartyl-tRNA synthetase
Target Compound Data
Ki = 15 nM
Comparator Or Baseline
L-aspartol adenylate (aspartol-AMP), Ki = 45 μM
Quantified Difference
3000-fold more potent (45,000 nM / 15 nM)
Conditions
In vitro enzyme assay using purified E. coli AspRS; measured against aspartic acid substrate
Why This Matters
The 3000-fold potency gain validates the sulfamoyl scaffold as essential for high-affinity AspRS inhibition, guiding compound selection for bacterial enzyme studies.
[1] Bernier, S., Akochy, P. M., Lapointe, J., & Chênevert, R. (2005). Synthesis and aminoacyl-tRNA synthetase inhibitory activity of aspartyl adenylate analogs. Bioorganic & Medicinal Chemistry, 13(1), 69-75. View Source
Mitochondrial vs. Cytosolic AspRS Isoform Selectivity
Asp-AMS demonstrates a 35-fold higher affinity for the human mitochondrial isoform of AspRS compared to the cytosolic isoform, a selectivity profile not observed with aspartol-AMP [1].
[1] Messmer, M., Blais, S. P., Balg, C., Chênevert, R., Grenier, L., Lagüe, P., ... & Florentz, C. (2009). Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs. Biochimie, 91(5), 596-603. View Source
[2] Messmer, M., Blais, S. P., Balg, C., Chênevert, R., Grenier, L., Lagüe, P., ... & Florentz, C. (2009). Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs. Biochimie, 91(5), 596-603. (Values for aspartol-AMP from abstract: Ki = 4-27 μM) View Source
Plasmodium falciparum AspRS Inhibition Potency
Asp-AMS inhibits Plasmodium falciparum AspRS with a Ki of 260 nM, demonstrating its utility as a probe for apicomplexan aspartyl-tRNA synthetases and enabling comparative assessment across evolutionarily divergent organisms [1].
Inhibition constant (Ki) for Plasmodium falciparum AspRS
Target Compound Data
Ki = 260 nM
Comparator Or Baseline
Human mt-AspRS Ki = 10 nM; E. coli AspRS Ki = 15 nM; Human cyt-AspRS Ki = 300 nM [2]
Quantified Difference
26-fold less potent against Pf-AspRS compared to human mt-AspRS; approximately 1.2-fold more potent than against human cyt-AspRS
Conditions
In vitro enzyme assay using recombinant P. falciparum AspRS
Why This Matters
The differential potency against Plasmodium AspRS informs the design of species-selective inhibitors and validates the enzyme as a potential antimalarial target.
[1] BRENDA Enzyme Database. (n.d.). Ki value entry for 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine: 0.00026 mM (260 nM) for Plasmodium falciparum wild type aspartyl-tRNA synthetase. View Source
[2] Comparative Ki data compiled from Bernier et al. (2005) and Messmer et al. (2009). View Source
Co-Crystal Structure with T. thermophilus AspRS
The co-crystal structure of Asp-AMS bound to Thermus thermophilus AspRS (PDB: 6SJC) confirms that the compound occupies the aspartyl-adenylate binding pocket, making specific interactions that explain its competitive inhibition mechanism and high affinity [1]. In contrast, structural data for aspartol-AMP in complex with AspRS is not available, limiting structure-guided optimization efforts.
Structural biologyEnzyme-inhibitor complexRational drug design
Evidence Dimension
Availability of high-resolution experimental 3D structure of enzyme-inhibitor complex
Target Compound Data
PDB ID: 6SJC; Resolution: Not specified in summary; Asp-AMS bound in active site of T. thermophilus AspRS
Comparator Or Baseline
No publicly available crystal structure for aspartol-AMP bound to AspRS
Quantified Difference
Qualitative advantage: Structural data exists for Asp-AMS, enabling rational design; absent for comparator
Conditions
X-ray crystallography of T. thermophilus AspRS co-crystallized with Asp-AMS
Why This Matters
The available co-crystal structure provides a validated template for structure-based drug design and facilitates interpretation of structure-activity relationships, a resource unavailable for simpler adenylate analogs.
Structural biologyEnzyme-inhibitor complexRational drug design
[1] Protein Data Bank Japan (PDBj). (2019). 6SJC: Structure of T. thermophilus AspRS in Complex with 5'-O-(N-(L-aspartyl)-sulfamoyl)adenosine. View Source
Hydrolytic Stability Over Native Aspartyl-AMP
Asp-AMS contains a non-hydrolyzable sulfamoyl linkage that renders it stable under aqueous assay conditions, whereas the native intermediate aspartyl-AMP undergoes rapid hydrolysis (estimated half-life of seconds to minutes) [1]. The sulfamoyl bioisostere approach employed in Asp-AMS has been validated across multiple aaRS systems as providing improved hydrolytic stability compared to aminoalkyl and native aminoacyl-adenylate analogs [2].
Chemical stabilityAssay reproducibilityInhibitor half-life
Evidence Dimension
Hydrolytic stability under physiological assay conditions
Target Compound Data
Stable; non-hydrolyzable sulfamoyl linkage
Comparator Or Baseline
Native aspartyl-AMP (hydrolyzes rapidly; specific half-life not reported for Asp-AMP but class inference from aminoacyl-adenylates)
Quantified Difference
Qualitative advantage: Sustained inhibition over experimental time course
Conditions
Aqueous buffer at neutral pH, typical enzyme assay conditions
Why This Matters
Chemical stability ensures consistent inhibitor concentration throughout kinetic assays, reducing data variability and enabling reliable IC50/Ki determination.
Chemical stabilityAssay reproducibilityInhibitor half-life
[1] Bernier, S., Akochy, P. M., Lapointe, J., & Chênevert, R. (2005). Synthesis and aminoacyl-tRNA synthetase inhibitory activity of aspartyl adenylate analogs. Bioorganic & Medicinal Chemistry, 13(1), 69-75. (Design rationale: non-hydrolyzable analog). View Source
[2] Zhang, B., De Graef, S., Nautiyal, M., Pang, L., Gadakh, B., Froeyen, M., ... & Van Aerschot, A. (2018). Family-wide analysis of aminoacyl-sulfamoyl-3-deazaadenosine analogues as inhibitors of aminoacyl-tRNA synthetases. European Journal of Medicinal Chemistry, 148, 437-448. (Class validation of sulfamoyl stability). View Source
Asp-AMS: Validated Research Applications
Mitochondrial Translation Studies in Human Cells
Given its 35-fold selectivity for human mitochondrial AspRS (Ki = 10 nM) over the cytosolic isoform (Ki = 300 nM) [1], Asp-AMS serves as a precise chemical probe for isolating the contributions of mitochondrial translation to cellular phenotypes. This application is directly supported by the quantitative orthologue selectivity data in Section 3.2.
Bacterial AspRS Target Validation
The 3000-fold enhanced potency of Asp-AMS (Ki = 15 nM) relative to aspartol-AMP (Ki = 45 μM) on E. coli AspRS [2] positions the compound as a high-affinity tool for target engagement studies in antibacterial discovery programs, as detailed in Section 3.1.
Structure-Guided Inhibitor Optimization
The availability of a high-resolution co-crystal structure of Asp-AMS bound to T. thermophilus AspRS (PDB: 6SJC) [3] enables rational, structure-based optimization of next-generation AspRS inhibitors, a capability not available for analogs lacking structural data, as noted in Section 3.4.
Antiparasitic AspRS Target Screening
The measurable inhibition of Plasmodium falciparum AspRS (Ki = 260 nM) [4] supports the use of Asp-AMS as a reference inhibitor for evaluating species-specific differences in AspRS active site architecture and for benchmarking novel antimalarial leads, as described in Section 3.3.
[1] Messmer, M., Blais, S. P., Balg, C., Chênevert, R., Grenier, L., Lagüe, P., ... & Florentz, C. (2009). Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs. Biochimie, 91(5), 596-603. View Source
[2] Bernier, S., Akochy, P. M., Lapointe, J., & Chênevert, R. (2005). Synthesis and aminoacyl-tRNA synthetase inhibitory activity of aspartyl adenylate analogs. Bioorganic & Medicinal Chemistry, 13(1), 69-75. View Source
[3] Protein Data Bank Japan (PDBj). (2019). 6SJC: Structure of T. thermophilus AspRS in Complex with 5'-O-(N-(L-aspartyl)-sulfamoyl)adenosine. View Source
[4] BRENDA Enzyme Database. (n.d.). Ki value entry for 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine: 0.00026 mM (260 nM) for Plasmodium falciparum wild type aspartyl-tRNA synthetase. View Source
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